2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-methoxyphenyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted aniline and a diketone.
Introduction of the acetamide group: This step involves the reaction of the pyrimidoindole intermediate with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and methoxy positions, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-methoxyphenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor, thereby modulating a biological pathway. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-methoxyphenyl)acetamide may confer unique electronic and steric properties, potentially leading to different biological activities and reactivity compared to its analogs.
Properties
Molecular Formula |
C28H26N4O4 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxopyrimido[5,4-b]indol-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C28H26N4O4/c1-17-7-5-9-20(13-17)32-27(34)26-25(22-14-18(2)11-12-23(22)30(26)3)31(28(32)35)16-24(33)29-19-8-6-10-21(15-19)36-4/h5-15H,16H2,1-4H3,(H,29,33) |
InChI Key |
ZAPJYHGCSHVLLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=C(N3C)C=CC(=C4)C)N(C2=O)CC(=O)NC5=CC(=CC=C5)OC |
Origin of Product |
United States |
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